7-Methoxyimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-4-10-5-3-8-7(10)9-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSLSEQMMQWPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC=CN2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,2-a]pyrimidine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction proceeds rapidly, yielding the desired product in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a clean and efficient route to the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, yielding reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
7-Methoxyimidazo[1,2-a]pyrimidine derivatives exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains, making them promising candidates for developing new antibiotics. For instance, studies indicate that certain derivatives possess significant antibacterial properties against Escherichia coli and other pathogens .
- Anticancer Activity : Several derivatives of this compound have demonstrated potent anticancer effects. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
- Anti-inflammatory Effects : Research has indicated that imidazo[1,2-a]pyrimidines can modulate inflammatory responses. Specific derivatives have been tested for their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Neuropharmacological Effects : Some derivatives act as GABA receptor modulators, which may be beneficial in treating anxiety disorders and other neurological conditions . Their selectivity for specific GABA receptor subtypes enhances their therapeutic potential while minimizing side effects.
Case Study 1: Anticancer Activity Assessment
A study conducted by Farag et al. synthesized a series of this compound derivatives and evaluated their anticancer activity against the MCF-7 cell line. The results indicated that certain compounds exhibited superior cytotoxicity compared to standard drugs like Adriamycin. Notably, compound 23 showed the most potent activity at a concentration of , demonstrating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial properties of various this compound derivatives against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The study revealed that specific modifications to the imidazo[1,2-a]pyrimidine scaffold significantly enhanced antimicrobial activity. The structure-activity relationship (SAR) analysis highlighted the importance of electron-withdrawing groups in improving efficacy .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound derivatives have provided valuable insights into optimizing their pharmacological profiles. Key findings include:
- Substituent Effects : The presence of electron-donating groups generally enhances antibacterial activity, while electron-withdrawing groups improve anticancer efficacy.
- Positioning of Functional Groups : Variations in the positioning of functional groups on the imidazo[1,2-a]pyrimidine core can significantly affect the binding affinity to biological targets .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Methoxyimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine
- Structural Difference : The pyrimidine core (two nitrogen atoms) in 7-methoxyimidazo[1,2-a]pyrimidine contrasts with the pyridine core (one nitrogen) in imidazo[1,2-a]pyridine derivatives.
- Biological Activity: Imidazo[1,2-a]pyrimidine chalcones (e.g., compounds 4a–4f) exhibit superior antibacterial activity against E. coli, S. aureus, and P. aeruginosa compared to imidazo[1,2-a]pyridine chalcones (10a–10f), highlighting the importance of the pyrimidine core in antimicrobial efficacy .
Benzo-Fused Derivatives
Compounds like Methyl (Z)-2-(4-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5d) feature a benzo-fused imidazo[1,2-a]pyrimidine core. These derivatives exhibit high thermal stability (melting points >300°C) due to extended conjugation . However, their larger molecular weights (e.g., C25H29N7O6 in 6q ) may reduce bioavailability compared to simpler analogs like this compound .
Substituent Effects
Methoxy vs. Carboxylic Acid Groups
- This compound : The methoxy group at position 7 contributes electron-donating effects, as evidenced by ¹H NMR shifts near 3.5 ppm (OCH3) in related compounds .
- 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS: 129912-15-8): This derivative combines a methoxy group (position 7) and a carboxylic acid (position 2).
Amino and Ester Substituents
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate (CAS: 1260888-13-8) introduces amino (-NH2) and ester (-COOCH3) groups. The amino group increases nucleophilicity, while the ester improves metabolic stability compared to free carboxylic acids .
Physicochemical and Spectroscopic Properties
Biological Activity
7-Methoxyimidazo[1,2-a]pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and various therapeutic potentials.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as Vilsmeier formylation or other condensation reactions. The presence of the methoxy group at the 7-position significantly influences its biological properties by enhancing solubility and modulating interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HEP-G2 (liver cancer) with IC50 values indicating effective cytotoxicity. A study demonstrated that certain derivatives exhibited an IC50 value as low as 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.126 | |
| Derivative X | MDA-MB-231 | 0.87 | |
| Derivative Y | HEP-G2 | <10 |
Antiviral Activity
In light of the COVID-19 pandemic, research has focused on the potential of imidazo[1,2-a]pyrimidines as antiviral agents. A series of Schiff base derivatives showed promising binding affinities to the ACE2 receptor and spike protein of SARS-CoV-2, with a top-scoring compound exhibiting an affinity of -9.1 kcal/mol, suggesting its potential as an entrance inhibitor to prevent viral infection .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer progression and viral replication.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Properties : Some derivatives possess antioxidant capabilities that may contribute to their therapeutic effects by reducing oxidative stress within cells.
Study on Antitumor Activity
Farag et al. conducted a study on various imidazo[1,2-a]pyrimidine derivatives and reported significant antitumor activity against the MCF-7 cell line. The study employed both in vitro assays and computational modeling to predict binding affinities and mechanisms of action. The results indicated that modifications at specific positions on the imidazo ring could enhance cytotoxicity while minimizing off-target effects .
Antiviral Efficacy Against SARS-CoV-2
A recent investigation into the antiviral properties of this compound derivatives revealed their potential effectiveness against SARS-CoV-2. The study utilized molecular docking simulations to assess binding interactions with viral proteins, providing insights into how these compounds could serve as therapeutic agents during viral outbreaks .
Q & A
Q. What are the common synthetic routes for 7-Methoxyimidazo[1,2-a]pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound is typically synthesized via condensation reactions. A key approach involves reacting 2-aminopyrimidine derivatives with ethylene halohydrins (e.g., bromo or chloro) under controlled conditions. For example, one method uses 2-aminopyrimidine with ethylene bromohydrin, followed by thionyl chloride treatment to form the imidazo ring . Optimization includes adjusting stoichiometry, temperature (e.g., 90°C for 24 hours in DMF with POCl₃ for formylation), and catalysts (e.g., DMF as a solvent and catalyst) to improve yields up to 69% . Characterization via NMR (¹H/¹³C), IR, and mass spectrometry is critical for structural validation .
Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) protons (~δ 3.8–4.0 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm). For example, 7-methoxy protons in imidazo[1,2-a]pyrimidine derivatives show distinct splitting patterns due to coupling with adjacent protons .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹ and C-O stretches for methoxy groups at ~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 319 for bromo derivatives) validate molecular weights .
Advanced Research Questions
Q. What strategies are effective for introducing heterocyclic substituents (e.g., oxadiazoles) at the 2-position of this compound?
- Methodological Answer : Functionalization at the 2-position often involves multi-step reactions. For instance:
- Step 1 : Convert the 2-cyano group to a carboxamide using hydroxylamine hydrochloride in ethanol under reflux (86% yield) .
- Step 2 : React the carboxamide with dimethylacetamide dimethyl acetal to form oxadiazole rings (95% yield after flash chromatography) .
- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC. Microwave-assisted synthesis can reduce reaction times by 50% compared to conventional heating .
Q. How can researchers resolve contradictory spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Solutions include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, e.g., distinguishing between aromatic protons in DMSO-d₆ vs. CDCl₃ .
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering) that cause signal broadening .
- X-ray Crystallography : Provides unambiguous structural data, as shown for imidazo[1,2-a]pyrimidine analogs with Hirshfeld surface analysis .
Q. What methodologies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use purified enzymes (e.g., GABA receptors or kinases) with fluorescence-based substrates. For example, IC₅₀ values for imidazo[1,2-a]pyrimidine derivatives targeting GABA receptors range from 0.1–10 µM .
- Molecular Docking : Employ software like AutoDock Vina to predict binding modes. Substituents at the 2- and 7-positions significantly affect affinity due to steric and electronic interactions .
- SAR Studies : Compare analogs (e.g., 6-bromo vs. 7-methoxy derivatives) to identify pharmacophoric groups .
Experimental Design and Optimization
Q. How can microwave-assisted synthesis improve the efficiency of this compound production?
- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes. For example:
- Procedure : Mix 2-aminopyrimidine, aldehydes, and ethyl 3-oxohexanoate in DMF under microwave conditions (100°C, 300 W, 15 minutes). Yields increase by 20–30% compared to conventional heating .
- Advantages : Enhanced regioselectivity and reduced side reactions (e.g., dimerization) due to uniform heating .
Q. What analytical techniques are critical for detecting impurities in this compound batches?
- Methodological Answer :
- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials) with a C18 column and acetonitrile/water gradient .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N percentages (e.g., C: 72.03%, H: 5.86%, N: 13.12%) .
Data Interpretation and Advanced Applications
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-3 for Suzuki-Miyaura coupling) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO gaps to predict reactivity. Methoxy groups lower LUMO energy, enhancing nucleophilic attack .
Q. What strategies mitigate crystallization challenges in this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
